molecular formula C10H12ClN B8668666 1-(Chloroethyl)-indoline

1-(Chloroethyl)-indoline

Cat. No. B8668666
M. Wt: 181.66 g/mol
InChI Key: XGPYKSBLVVZWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079895B2

Procedure details

A microwave vial was charged with indoline (0.5 g, 4.19 mmol), 2-chloro-1-bromoethane (0.502 ml, 6.25 mmol), TEA (0.7 ml, 6.25 mmol) and acetonitrile (10 ml). The vial was irradiated with microwaves for 1 hour at 80° C. The mixture was diluted with DCM and washed with water (1×10 ml). The organic layer was dried and concentrated and the residue was purified by flash column chromatography (silica, Hexane/EtOAc 95:5 to 0:1). The product was isolated as a violet solid (400 mg; 52%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.502 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[Cl:10][CH2:11][CH2:12]Br.C(#N)C>C(Cl)Cl>[Cl:10][CH2:11][CH2:12][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
0.502 mL
Type
reactant
Smiles
ClCCBr
Name
TEA
Quantity
0.7 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was irradiated with microwaves for 1 hour at 80° C
Duration
1 h
WASH
Type
WASH
Details
washed with water (1×10 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (silica, Hexane/EtOAc 95:5 to 0:1)
CUSTOM
Type
CUSTOM
Details
The product was isolated as a violet solid (400 mg; 52%)

Outcomes

Product
Name
Type
Smiles
ClCCN1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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